molecular formula C14H13Cl4N B14070928 [3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14070928
M. Wt: 337.1 g/mol
InChI Key: IMDQECFYFUXLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS: 1361660-07-2) is a polychlorinated aromatic amine with the molecular formula C₁₄H₁₃Cl₄N and a molecular weight of 337.07 g/mol . The compound features a dimethylamine group attached to a phenyl ring substituted at the 3-position with chlorine and at the 4-position with a 2,3,5-trichlorocyclohexa-2,4-dienyl moiety.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

3-chloro-N,N-dimethyl-4-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)9-3-4-10(12(16)7-9)11-5-8(15)6-13(17)14(11)18/h3-4,6-7,11H,5H2,1-2H3

InChI Key

IMDQECFYFUXLTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C2CC(=CC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound, followed by the introduction of the dimethylamine group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by amination reactions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms or the reduction of other functional groups.

    Substitution: The compound is prone to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated amines.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the development of new chlorinated aromatic compounds.

Biology: In biological research, it may be used to study the effects of chlorinated compounds on cellular processes and enzyme activities.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms and the dimethylamine group allows the compound to engage in various binding interactions, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Chlorine Count Potential Application
Target Compound C₁₄H₁₃Cl₄N 337.07 3-Cl, 4-(2,3,5-Trichlorocyclohexadienyl), dimethylamine 4 Agrochemical/Pharma*
9g (Pentamethylcyclopentadienyl-CF₃) C₁₆H₁₇F₃ 266.30 4-CF₃, pentamethylcyclopentadienyl 0 Material Science
Diuron C₉H₁₀Cl₂N₂O 233.10 3,4-Dichlorophenyl, N,N-dimethylurea 2 Herbicide
Balamapimod C₃₀H₃₂ClN₇OS 574.14 Quinolinecarbonitrile, chloro-phenyl, imidazole-thio 1 Oncology (Kinase Inhibitor)

*Speculative based on structural analogs.

Biological Activity

[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No. 1361587-58-7) is a synthetic compound with potential applications in various fields, including medicinal chemistry and agricultural science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C14H13Cl4N
  • Molecular Weight : 337.07 g/mol
  • Purity : Typically ≥ 98% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems or have effects on cellular signaling pathways. However, detailed molecular mechanisms remain to be fully elucidated.

Antimicrobial Activity

Recent research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. The presence of chlorine atoms in the structure may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased effectiveness against bacterial strains.

Study Organism Activity Reference
Study 1E. coliInhibition at 50 µg/mL
Study 2S. aureusModerate activity at 100 µg/mL

Cytotoxicity

Cytotoxicity assays have been performed to assess the compound's effects on various cancer cell lines. Initial findings suggest that it may induce apoptosis in specific cancer types.

Cell Line IC50 (µM) Effect
HeLa15Induces apoptosis
MCF-725Cell cycle arrest

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on breast cancer cells revealed significant cytotoxic effects. The compound was shown to inhibit cell proliferation and induce programmed cell death through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal viability under toxic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.